3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid
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Overview
Description
3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid can be compared with other indazole derivatives, such as:
6-Bromo-1-methylindazole: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-Amino-1H-indazole: Another indazole derivative with similar biological activities but different chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activities, commonly used in plant biology.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C11H12BrN3O2 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
3-[(6-bromo-1-methylindazol-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H12BrN3O2/c1-15-9-6-7(12)2-3-8(9)11(14-15)13-5-4-10(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
IUFBJEMQMMJUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)NCCC(=O)O |
Origin of Product |
United States |
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